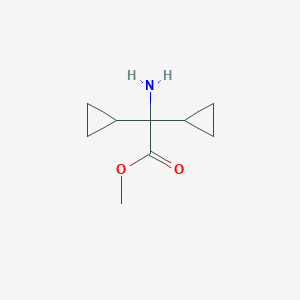

Methyl 2-amino-2,2-dicyclopropylacetate

Description

Properties

IUPAC Name |

methyl 2-amino-2,2-dicyclopropylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-12-8(11)9(10,6-2-3-6)7-4-5-7/h6-7H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSYGNLKFYUCGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC1)(C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2,2-dicyclopropylacetate typically involves the reaction of cyclopropyl derivatives with appropriate reagents to introduce the amino and ester functionalities. One common method involves the reaction of cyclopropylcarbinol with methyl chloroformate in the presence of a base to form the ester intermediate. This intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2,2-dicyclopropylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Methyl 2-amino-2,2-dicyclopropylacetate has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2,2-dicyclopropylacetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Profiles: The dicyclopropyl groups in the target compound create greater steric hindrance compared to mono-cyclopropyl or aromatic analogs. This may reduce nucleophilic attack susceptibility but increase selectivity in reactions .

- Solubility and Stability: The hydrochloride salt of the mono-cyclopropyl analog (C6H12ClNO2) offers improved aqueous solubility, whereas the dicyclopropyl variant likely requires formulation optimization for bioavailability .

- Biological Relevance : Indole- and oxane-substituted derivatives (e.g., ) suggest tailored applications in drug discovery, leveraging heterocyclic interactions with biological targets.

Yield Comparison :

Physicochemical and Spectroscopic Properties

- Spectroscopic Data : Cyclopropylacetates exhibit distinct NMR signals for cyclopropane protons (δ 1.0–1.5 ppm) and quaternary carbons (δ 140–160 ppm) . For example, trans-26 (C20H16N2O) shows characteristic 13C NMR peaks at 155.8 ppm (C-8a) and 160.0 ppm (C-2/C-4) .

- Thermal Stability : Cyclopropane rings may decompose under high heat, but derivatives like methyl 2-chloro-2-cyclopropylideneacetate remain stable at 90°C during synthesis .

Biological Activity

Methyl 2-amino-2,2-dicyclopropylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : CHNO

- CAS Number : [Not available in the provided data]

The biological activity of this compound primarily involves its interaction with various biological targets. This compound is believed to exhibit activity through:

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic processes could lead to therapeutic effects.

Pharmacological Activities

Research indicates that this compound may possess several pharmacological activities:

-

Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains.

Bacterial Strain Activity Level Staphylococcus aureus Moderate Escherichia coli Weak Bacillus cereus Good - Cytotoxicity : Investigations into the cytotoxic effects of this compound on cancer cell lines are ongoing, with some derivatives showing promising results.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially beneficial in treating conditions characterized by inflammation.

Case Study 1: Antimicrobial Efficacy

A study conducted by Pintilie et al. evaluated the antimicrobial efficacy of various derivatives of dicyclopropylacetate compounds. The findings indicated that certain derivatives demonstrated significant activity against Bacillus anthracis and Bacillus cereus, suggesting a potential for development as antimicrobial agents .

Case Study 2: Cytotoxicity Assessment

In a recent study assessing the cytotoxicity of this compound on human cancer cell lines, researchers observed that specific concentrations led to reduced cell viability in breast cancer cells. The mechanism was attributed to apoptosis induction, highlighting its potential as a chemotherapeutic agent .

Research Findings

Recent research has focused on synthesizing and characterizing new derivatives of this compound to enhance its biological activity. Key findings include:

- Structure-Activity Relationship (SAR) : Modifications at various positions on the dicyclopropyl moiety significantly affect the biological activity.

- Synergistic Effects : Combining this compound with other pharmacologically active compounds has shown improved efficacy against resistant bacterial strains.

Q & A

Q. What are the key synthetic routes for preparing Methyl 2-amino-2,2-dicyclopropylacetate?

The synthesis involves cyclopropanation and functional group transformations. A representative approach includes:

Cyclopropane Ring Formation : Reacting methyl 2-chloro-2-cyclopropylideneacetate with Grignard reagents (e.g., cyclopropylmagnesium bromide) to introduce cyclopropyl groups. Sequential additions may be required for dual cyclopropane substitution .

Amination : Treating intermediates with ammonia or protected amine sources under controlled conditions (e.g., using DCM as solvent and triethylamine as base) .

Purification : Crystallization or column chromatography to isolate the product, with yields typically ranging from 58% to 97% depending on reaction optimization .

| Step | Reagents/Conditions | Yield | Key Characterization |

|---|---|---|---|

| Cyclopropanation | Grignard reagent, 1,2-dichloroethane, 90°C | ~90% | NMR (δ 1.2–1.5 ppm for cyclopropyl protons) |

| Amination | NH3/MeOH, 20°C, 12h | 58–97% | IR (N-H stretch ~3350 cm⁻¹), MS (m/z 224 [M⁺]) |

Q. How is the purity and structural integrity of this compound validated?

Analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm cyclopropane ring integrity (e.g., δ 0.8–1.5 ppm for cyclopropyl carbons) and amine functionality .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., m/z 224 [M⁺] for related analogs) .

- Elemental Analysis : Matching calculated vs. observed C, H, N percentages (e.g., C 74.98% calc. vs. 74.71% found) .

Advanced Research Questions

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

- Reaction Optimization : Adjusting stoichiometry (e.g., excess Grignard reagent for cyclopropanation) and temperature (e.g., 90°C for cyclization) .

- Intermediate Stabilization : Using protecting groups (e.g., mesyl or tert-butoxycarbonyl) to prevent side reactions during amination .

- Catalysis : Employing DMAP or phase-transfer catalysts to enhance reaction rates .

Q. How are stereochemical inconsistencies addressed during cyclopropane ring formation?

Q. What methodologies evaluate the compound’s role in peptide conformational constraint?

- Circular Dichroism (CD) : Detecting α-helix or β-sheet stabilization in peptides incorporating the dicyclopropyl group .

- Molecular Dynamics (MD) Simulations : Modeling rigidity imparted by cyclopropane rings to reduce backbone flexibility .

- Receptor Binding Assays : Comparing potency of constrained peptides vs. natural analogs (e.g., IC50 shifts in GPCR studies) .

Q. How do analytical discrepancies (e.g., NMR vs. elemental analysis) arise, and how are they resolved?

- Sample Purity : NMR detects functional groups but may miss trace impurities; elemental analysis provides bulk composition .

- Deuterated Solvent Artifacts : Residual solvents in NMR spectra can skew integration; use of DMSO-d6 or CDCl3 with drying agents mitigates this .

- Cross-Validation : Combining MS, IR, and HPLC to reconcile data contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.